2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C15H21N3O4 and its molecular weight is 307.35. The purity is usually 95%.
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Scientific Research Applications
Pyrrolobenzimidazoles in Cancer Treatment
Pyrrolobenzimidazoles, which share structural similarities with the queried compound through the presence of a pyrimidinyl group, are explored for their design, chemistry, and antitumor activities. These compounds, particularly 6-aziridinylquinone and 6-acetamidoquinone derivatives, show promise in cancer treatment due to their ability to alkylate and cleave DNA, acting as potent antitumor agents with advantages over other such agents (E. B. Skibo, 1998).
Synthetic Procedures to Access Benzazoles
Benzazoles and their derivatives, including those with guanidine moieties, are significant in medicinal chemistry for their diverse biological activities. The review on synthetic chemists' interest in benzazoles highlights their application in developing new therapeutic agents, indicating the potential utility of similar compounds in synthesizing pharmacophores with various biological activities (M. Rosales-Hernández et al., 2022).
Oxazolidinones: A Review
Oxazolidinones, including linezolid, have been reviewed for their unique mechanism of protein synthesis inhibition and bacteriostatic activity against critical human pathogens. The development of novel oxazolidinone derivatives for clinical use against resistant Gram-positive organisms underscores the importance of such compounds in addressing antibiotic resistance (D. Diekema & R. Jones, 2000).
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-10-6-15(20)18(9-16-10)8-14(19)17-11-2-3-12-13(7-11)22-5-4-21-12/h6,9,11-13H,2-5,7-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWQNFPFSYIRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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